molecular formula C6H12FNO B2405885 Rel-(3R,4R)-4-fluoro-3-methoxypiperidine CAS No. 1903835-00-6

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine

Cat. No.: B2405885
CAS No.: 1903835-00-6
M. Wt: 133.166
InChI Key: WCURJGXXCIBMBM-PHDIDXHHSA-N
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Description

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine is a chiral piperidine derivative characterized by a fluorine atom at the C4 position and a methoxy group at the C3 position. Its stereochemistry (3R,4R) and fluorine substitution confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry. The compound is often utilized in the development of bioactive molecules due to its ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

(3R,4R)-4-fluoro-3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCURJGXXCIBMBM-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903835-00-6
Record name rac-(3R,4R)-4-fluoro-3-methoxypiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-4-fluoro-3-methoxypiperidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or other suitable solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-4-fluoro-3-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the methoxy group can influence its metabolic stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Metabolic Stability

This compound exhibits superior metabolic stability compared to non-fluorinated analogues like (3S,4R)-4-(4-fluorophenyl)piperidine-3-methanol. The fluorine atom reduces oxidative degradation by cytochrome P450 enzymes, as demonstrated in liver microsome assays .

Stereochemical Impact on Bioactivity

The (3R,4R) configuration of the compound shows higher affinity for dopamine D3 receptors compared to its (3S,4S) diastereomer. For example, in a study of dopamine receptor ligands, the (3R,4R) isomer exhibited a 10-fold increase in binding affinity (IC₅₀ = 12 nM vs. 120 nM for the (3S,4S) form) .

Drug Discovery

  • Kinase Inhibitors: The compound’s fluorine atom enhances hydrophobic interactions with ATP-binding pockets. Derivatives have shown nanomolar potency against CDK4/6 kinases (IC₅₀ = 8–15 nM) .
  • CNS Therapeutics : Its ability to cross the blood-brain barrier makes it a scaffold for neuropathic pain agents, with lead compounds reducing allodynia by 60% in rodent models .

Comparative Toxicity Profiles

This compound has a favorable toxicity profile (LD₅₀ > 500 mg/kg in mice) compared to fluorophenyl analogues like (3S,4R)-4-(4-fluorophenyl)piperidine-3-methanol, which showed hepatotoxicity at 100 mg/kg .

Biological Activity

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant research findings.

The synthesis of this compound typically involves:

  • Starting Material : A suitable piperidine derivative.
  • Fluorination : Achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Methoxylation : Introduced via nucleophilic substitution using methanol with sodium hydride (NaH) as a base.

Chemical Reactions

This compound can undergo various reactions:

Reaction TypeReagents UsedProducts Formed
OxidationKMnO4 or CrO3Ketones or carboxylic acids
ReductionLiAlH4 or NaBH4Alcohols or amines
SubstitutionNaOMe in methanolSubstituted piperidine derivatives

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the methoxy group influences metabolic stability and solubility.

Key interactions include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, particularly those involved in neurotransmitter pathways.
  • Receptor Binding : It shows affinity for several receptor types, including muscarinic acetylcholine receptors, which are implicated in various physiological processes.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Analgesic Activity : Similar compounds have shown significant analgesic properties, suggesting that this compound may exhibit similar effects. For instance, related piperidine derivatives have been associated with μ-opioid receptor activity, leading to pain relief .
  • CNS Disorders : The compound is being investigated as a building block for pharmaceuticals targeting central nervous system disorders. Its structural features make it a candidate for developing treatments for conditions such as depression and anxiety .
  • Case Studies :
    • A study indicated that derivatives of piperidine compounds could enhance synaptic transmission in neuronal models .
    • Another case highlighted the use of fluorinated piperidines in drug design for improved efficacy and reduced side effects .

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